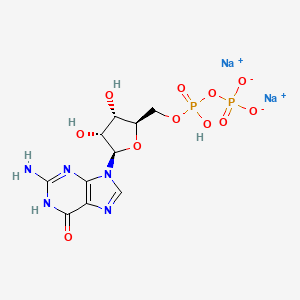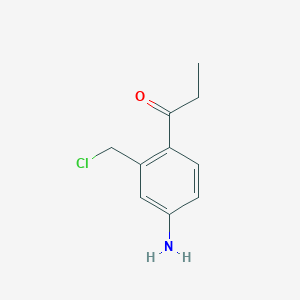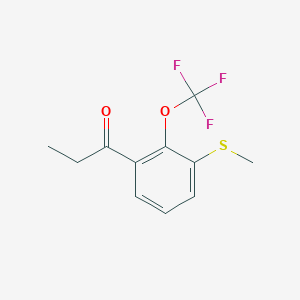
sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is a complex organic compound. It is a nucleotide derivative, which plays a crucial role in various biochemical processes. This compound is known for its involvement in energy transfer and storage within cells, making it essential for numerous biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the formation of the ribose sugar moiety. The final step involves the phosphorylation of the ribose sugar to form the diphosphate group. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation is a common approach, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred due to its cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are often used in biochemical assays.
Reduction: Reduction reactions can modify the purine base or the ribose sugar, leading to the formation of different analogs.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of modified nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions include various nucleotide analogs, which are used in research and therapeutic applications.
Applications De Recherche Scientifique
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is essential for studying cellular processes, such as DNA replication and repair.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biotechnological products, including enzymes and diagnostic kits.
Mécanisme D'action
The compound exerts its effects by participating in energy transfer and storage within cells. It acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for cellular function. The molecular targets include enzymes like kinases and polymerases, which are involved in phosphorylation and nucleic acid synthesis, respectively.
Comparaison Avec Des Composés Similaires
Sodium ((2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate is unique due to its specific structure and function. Similar compounds include other nucleotide derivatives like adenosine triphosphate and guanosine diphosphate. the presence of the specific purine base and the diphosphate group distinguishes it from other nucleotides, making it particularly important in certain biochemical pathways.
Propriétés
Formule moléculaire |
C10H13N5Na2O11P2 |
|---|---|
Poids moléculaire |
487.16 g/mol |
Nom IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
Clé InChI |
LTZCGDIGAHOTKN-LGVAUZIVSA-L |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















